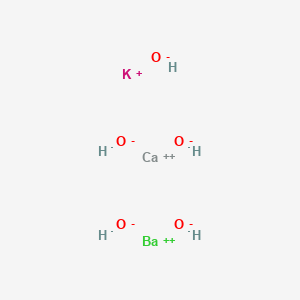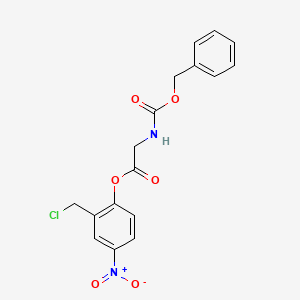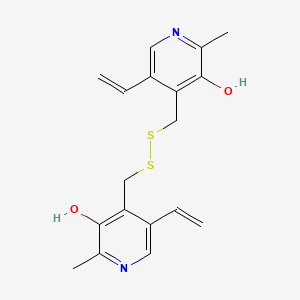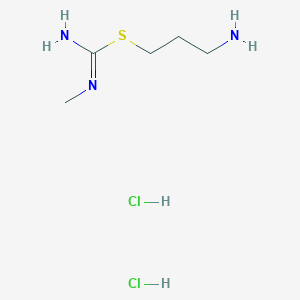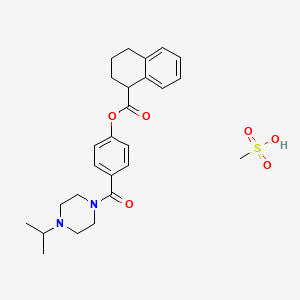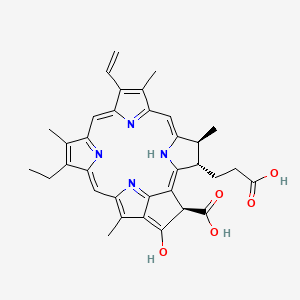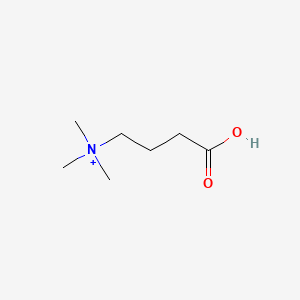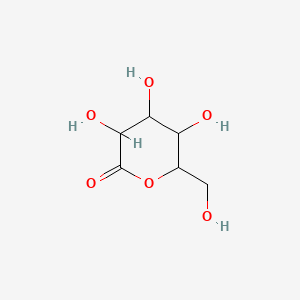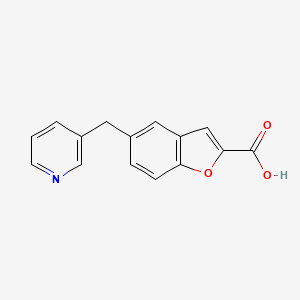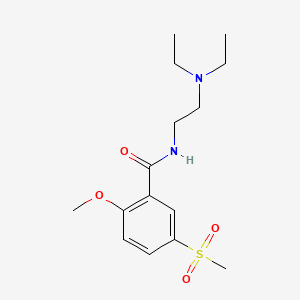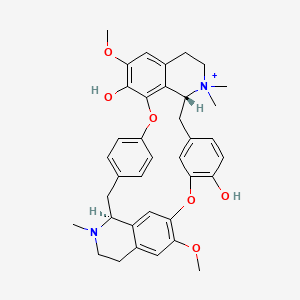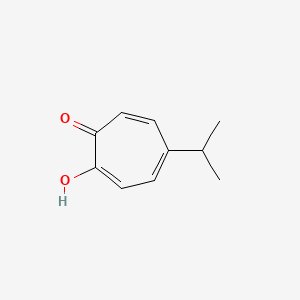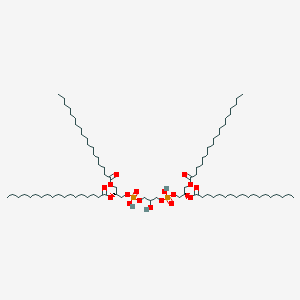
Tetrastearoylcardiolipin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrastearoyl cardiolipin: is a type of cardiolipin, a unique class of glycerophospholipids. These compounds are characterized by having four fatty acyl chains and two phosphatidyl moieties bridged by a glycerol backbone . Tetrastearoyl cardiolipin is specifically composed of four stearoyl (octadecanoyl) groups . Cardiolipins are predominantly found in the inner mitochondrial membrane and play a crucial role in maintaining mitochondrial function and integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tetrastearoyl cardiolipin typically involves the esterification of cardiolipin with stearic acid. The process can be carried out using chemical or enzymatic methods. In the chemical method, cardiolipin is reacted with stearic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods: : Industrial production of tetrastearoyl cardiolipin may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective acylation of cardiolipin with stearic acid .
Chemical Reactions Analysis
Types of Reactions: : Tetrastearoyl cardiolipin can undergo various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ROS, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Fatty acids, lipases, and transesterification catalysts.
Major Products
Oxidation: Oxidized cardiolipin species.
Reduction: Reduced cardiolipin.
Substitution: Cardiolipin with different acyl chains.
Scientific Research Applications
Chemistry: : Tetrastearoyl cardiolipin is used as a model compound to study the properties and behavior of cardiolipins in various chemical environments. It is also used in the synthesis of liposomes and other lipid-based delivery systems .
Biology: : In biological research, tetrastearoyl cardiolipin is used to study mitochondrial function and dynamics. It is also employed in the investigation of mitochondrial diseases and the role of cardiolipins in apoptosis and other cellular processes .
Medicine: : Tetrastearoyl cardiolipin has potential therapeutic applications in the treatment of mitochondrial disorders and neurodegenerative diseases. It is also being explored as a biomarker for various diseases .
Industry: : In the industrial sector, tetrastearoyl cardiolipin is used in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .
Mechanism of Action
Tetrastearoyl cardiolipin exerts its effects primarily through its interaction with mitochondrial proteins and membranes. It plays a crucial role in maintaining the structural integrity of the inner mitochondrial membrane and supports the function of various mitochondrial enzymes involved in oxidative phosphorylation . Tetrastearoyl cardiolipin also participates in the regulation of mitochondrial dynamics, including fusion and fission processes . Additionally, it acts as a signaling molecule in apoptosis by facilitating the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Similar Compounds
Tetralinoleoyl cardiolipin: Composed of four linoleoyl (octadecadienoyl) groups.
Tetraoleoyl cardiolipin: Composed of four oleoyl (octadecenoyl) groups.
Tetrapalmitoyl cardiolipin: Composed of four palmitoyl (hexadecanoyl) groups.
Uniqueness: : Tetrastearoyl cardiolipin is unique due to its saturated stearoyl acyl chains, which confer distinct biophysical properties compared to unsaturated cardiolipins like tetralinoleoyl cardiolipin and tetraoleoyl cardiolipin. The saturated nature of tetrastearoyl cardiolipin results in a more rigid and less fluid membrane environment, which can influence mitochondrial function and dynamics .
Properties
Molecular Formula |
C81H158O17P2 |
|---|---|
Molecular Weight |
1466.1 g/mol |
IUPAC Name |
[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1 |
InChI Key |
XVTUQDWPJJBEHJ-KZCWQMDCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



